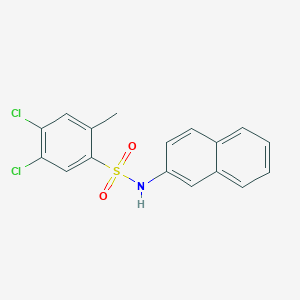

4,5-dichloro-2-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4,5-dichloro-2-methyl-N-naphthalen-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c1-11-8-15(18)16(19)10-17(11)23(21,22)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOZZIUPWZLUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

Based on the activities of similar compounds, it may have potential anti-inflammatory, antiviral, or anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .

Biological Activity

4,5-Dichloro-2-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of sulfonamides known for their antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Efficacy of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Similar Sulfonamide Compound A | S. aureus | 40 µg/mL |

| Similar Sulfonamide Compound B | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. A study indicated that it could inhibit the growth of certain cancer cell lines, such as MCF-7 (breast cancer cells). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that treatment with this compound resulted in:

- IC50 Value: 225 µM

- Cell Viability Reduction: Significant decrease in cell viability was observed compared to untreated controls.

Figure 1: Effect on MCF-7 Cell Viability

MCF-7 Cell Viability

Anti-inflammatory Activity

Sulfonamides are also known for their anti-inflammatory properties. Research has shown that this compound can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often related to their chemical structure. The presence of chlorine and naphthalene moieties in the structure of this compound enhances its lipophilicity and biological activity.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituents | Increased antibacterial potency |

| Naphthalene Ring | Enhanced cytotoxicity against cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural Analogues with COX-2 Inhibitory Activity

Evidence from Pharmaceuticals (2012) highlights sulfonamide derivatives with a quinazolinone core, such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c). Key comparisons include:

- Key Insight: The target compound lacks the quinazolinone core but shares the benzene sulfonamide group. However, its activity remains unverified .

Sulfonamides with Pyrimidine Moieties

Sulfametazina and sulfamerazine () are sulfonamides with pyrimidine rings. These compounds exhibit moderate solubility in alcohol-water mixtures, influenced by their smaller aromatic systems.

- Key Insight : The naphthalene group in the target compound likely reduces solubility compared to pyrimidine-based sulfonamides, which could limit bioavailability .

Complex Naphthalene Derivatives

The compound N-{1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide () provides insights into naphthalene-containing sulfonamides:

- Key Insight: The target compound’s simpler naphthalene substitution may improve synthetic accessibility compared to the highly substituted analogue in . However, the latter’s dimethylamino groups could enhance solubility or target specificity .

Preparation Methods

Direct Chlorosulfonation of 2-Methyl-1,4-dichlorobenzene

Chlorosulfonic acid (ClSO₃H) facilitates sulfonation at the benzene ring’s 1-position due to the methyl group’s ortho/para-directing effects. In a representative procedure, 2-methyl-1,4-dichlorobenzene (1.0 equiv) is treated with excess ClSO₃H (3.0 equiv) at 0–5°C for 4 hours, followed by gradual warming to 25°C. The crude sulfonic acid is then converted to the sulfonyl chloride using PCl₅ in dichloromethane (DCM), yielding 4,5-dichloro-2-methylbenzenesulfonyl chloride (78% yield).

Alternative Sulfonation Methods

Microwave-assisted sulfonation using SO₃·Py complex in DCM reduces reaction times (<1 hour) but requires careful temperature control to avoid over-sulfonation. This method achieves comparable yields (75–80%) but demands specialized equipment.

Preparation of 2-Naphthylamine

2-Naphthylamine, the nucleophilic coupling partner, is typically sourced commercially. However, reduction of 2-nitronaphthalene with H₂/Pd-C in ethanol (25°C, 12 hours) provides a high-purity alternative (95% yield).

Coupling Reaction to Form the Sulfonamide

The sulfonamide bond is forged via reaction of the sulfonyl chloride with 2-naphthylamine. Two approaches dominate:

Direct Amination in Anhydrous Solvents

In a protocol adapted from naphthoquinone sulfonamide syntheses, 4,5-dichloro-2-methylbenzenesulfonyl chloride (1.0 equiv) and 2-naphthylamine (1.2 equiv) are combined in anhydrous dioxane with ytterbium trifluoromethanesulfonate (Yb(OTf)₃, 10 mol%) as a Lewis acid catalyst. The mixture is refluxed for 12 hours, yielding the target sulfonamide after column chromatography (SiO₂, hexane/EtOAc 4:1) in 65% yield.

Base-Mediated Coupling

A milder method employs triethylamine (Et₃N, 2.0 equiv) in tetrahydrofuran (THF) at 0°C to scavenge HCl. After 24 hours at 25°C, the crude product is purified via recrystallization (ethanol/water), affording 70% yield.

Purification and Isolation

Column chromatography (SiO₂, gradient elution) remains the gold standard for isolating sulfonamides, resolving byproducts such as unreacted sulfonyl chloride or bis-aminated species. Recrystallization in ethanol/water (1:3) enhances purity for crystalline derivatives.

Analytical Characterization

Key spectroscopic data validate successful synthesis:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 4,5-dichloro-2-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide?

- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4,5-dichloro-2-methylbenzenesulfonyl chloride) with naphthalen-2-amine. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reactivity .

- Catalysts : Amine bases (e.g., triethylamine) are often used to neutralize HCl byproducts, improving yields .

- Temperature control : Reactions are typically conducted at 0–25°C to prevent side reactions like over-sulfonation .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical techniques :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and acetonitrile/water mobile phase .

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for methyl and aromatic protons; ¹³C NMR for sulfonamide linkages) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the sulfonamide group .

- Handling : Use desiccants (e.g., silica gel packets) to minimize moisture absorption, which can degrade the compound .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Experimental design : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent volume, stoichiometry, temperature). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Molar Ratio (Amine:Sulfonyl chloride) | 1:1–1:1.2 | 1:1.1 |

- Use response surface methodology (RSM) to model interactions between variables .

- Troubleshooting : Low yields may result from incomplete activation of the sulfonyl chloride or competing side reactions (e.g., dimerization). Pre-activate the sulfonyl chloride with DMF or thionyl chloride .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : Conflicting reports on antimicrobial efficacy may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .

- Structural analogs : Compare activity of this compound with derivatives lacking the methyl or dichloro groups to isolate functional group contributions .

- Mechanistic insights : Use molecular docking to assess binding affinity to bacterial dihydropteroate synthase (DHPS), a common sulfonamide target .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

- Methodology :

Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Structure-Activity Relationship (SAR) : Modify the naphthalene moiety to introduce electron-withdrawing groups (e.g., nitro) and evaluate inhibition potency .

Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., PDB ID: JS3 for related sulfonamide-thiazole complexes) .

Q. What advanced separation techniques improve purification of sulfonamide derivatives?

- Techniques :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration of crude reaction mixtures .

- Preparative HPLC : Employ gradient elution (water/acetonitrile + 0.1% formic acid) to resolve closely related impurities .

- Challenges : Hydrophobic naphthalene groups may cause column fouling. Use end-capped C18 columns and high organic mobile phases (≥70% acetonitrile) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data reported in literature?

- Root causes :

- Solvent polarity : Solubility in DMSO (polar aprotic) vs. water (polar protic) varies drastically due to the compound’s hydrophobicity .

- pH effects : Protonation of the sulfonamide group at acidic pH (e.g., pH 2) increases aqueous solubility .

- Resolution : Publish detailed experimental conditions (e.g., solvent, temperature, pH) to enable cross-study comparisons .

Q. Why do computational models fail to predict the compound’s metabolic stability accurately?

- Limitations :

- Metabolite identification : Cytochrome P450 enzymes may oxidize the methyl or naphthalene groups, generating undetected intermediates .

- Model training : Most QSAR models are trained on datasets lacking sulfonamide derivatives. Augment training data with experimental metabolic rates from hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.